molecular formula C14H12N4O2 B3015559 N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide CAS No. 477858-79-0

N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide

Cat. No.: B3015559
CAS No.: 477858-79-0
M. Wt: 268.276
InChI Key: MCSUKPHMSYGPLV-UHFFFAOYSA-N
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Description

N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide is a chemical compound with the molecular formula C14H12N4O2. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide typically involves the condensation of 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine with benzenecarboxylic acid derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
  • N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Uniqueness

N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide is unique due to its specific substitution pattern and the presence of both hydroxyl and amide functional groups. This combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-9-7-12-15-8-11(14(20)18(12)17-9)16-13(19)10-5-3-2-4-6-10/h2-8,17H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACUAKSTLXVKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=O)N2N1)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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